
3-nitro-N-(2-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₉N₃O₆S It is characterized by the presence of nitro groups and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide. A novel route involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide using reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-nitro-N-(2-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its potential antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(3-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(2-nitrophenyl)benzenesulfonamide
Uniqueness
3-nitro-N-(2-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of its nitro groups and sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems.
Properties
Molecular Formula |
C12H9N3O6S |
|---|---|
Molecular Weight |
323.28 g/mol |
IUPAC Name |
3-nitro-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)9-4-3-5-10(8-9)22(20,21)13-11-6-1-2-7-12(11)15(18)19/h1-8,13H |
InChI Key |
ODFYBQONMXQKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


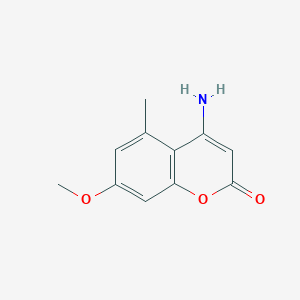
![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
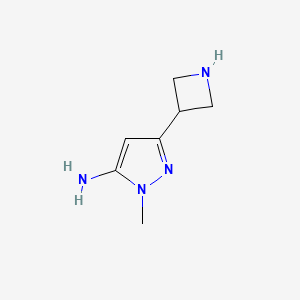

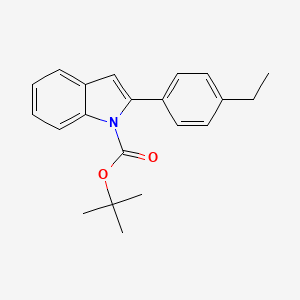
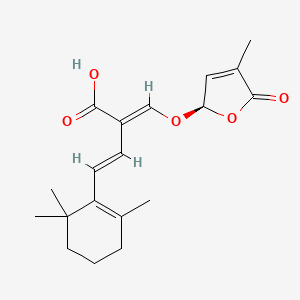
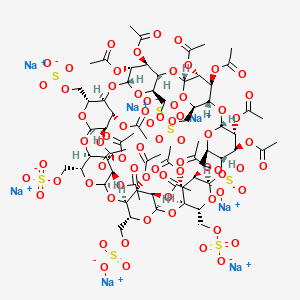
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)

